molecular formula C15H21NO5S2 B6761776 N-[2-(1,1-dioxothian-4-yl)ethyl]-4-methylsulfonylbenzamide

N-[2-(1,1-dioxothian-4-yl)ethyl]-4-methylsulfonylbenzamide

Cat. No.: B6761776
M. Wt: 359.5 g/mol
InChI Key: UXOSFIFABIMDON-UHFFFAOYSA-N
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Description

N-[2-(1,1-dioxothian-4-yl)ethyl]-4-methylsulfonylbenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core with a 4-methylsulfonyl group and a 1,1-dioxothian-4-yl ethyl substituent, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[2-(1,1-dioxothian-4-yl)ethyl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S2/c1-22(18,19)14-4-2-13(3-5-14)15(17)16-9-6-12-7-10-23(20,21)11-8-12/h2-5,12H,6-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOSFIFABIMDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC2CCS(=O)(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,1-dioxothian-4-yl)ethyl]-4-methylsulfonylbenzamide typically involves the following steps:

    Formation of the 1,1-dioxothian-4-yl intermediate: This step involves the oxidation of a thiane derivative to form the 1,1-dioxothian-4-yl group.

    Attachment of the ethyl linker: The 1,1-dioxothian-4-yl group is then reacted with an ethylating agent to introduce the ethyl linker.

    Formation of the benzamide core: The ethyl-linked intermediate is then coupled with 4-methylsulfonylbenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final benzamide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,1-dioxothian-4-yl)ethyl]-4-methylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms in the 1,1-dioxothian-4-yl group.

    Substitution: The benzamide core can undergo substitution reactions to introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the benzamide core.

Scientific Research Applications

N-[2-(1,1-dioxothian-4-yl)ethyl]-4-methylsulfonylbenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(1,1-dioxothian-4-yl)ethyl]-4-methylsulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering gene expression: Affecting the transcription and translation of genes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1,1-dioxothian-4-yl)ethyl]-2-hydroxy-3-methylbenzamide
  • tert-Butyl N-(1,1-dioxothian-4-yl)carbamate

Uniqueness

N-[2-(1,1-dioxothian-4-yl)ethyl]-4-methylsulfonylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the 4-methylsulfonyl group enhances its solubility and reactivity, making it a valuable compound for various applications.

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